

# CAS number and molecular structure of (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL

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## Compound of Interest

Compound Name: (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL

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## In-Depth Technical Guide: (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **(1S,2S)-2-(Dimethylamino)cyclohexan-1-OL**, a chiral amino alcohol with significant utility in asymmetric synthesis and potential applications in pharmaceutical development.

## Molecular Structure and Chemical Identity

**(1S,2S)-2-(Dimethylamino)cyclohexan-1-OL** is a chiral organic compound featuring a cyclohexane backbone substituted with a hydroxyl group and a dimethylamino group at adjacent carbon atoms. The specific stereochemistry, designated as (1S,2S), is crucial for its function as a chiral ligand and auxiliary in stereoselective chemical transformations.

### Molecular Structure:

The molecule consists of a six-membered cyclohexane ring. A hydroxyl (-OH) group is attached to the first carbon atom, and a dimethylamino (-N(CH<sub>3</sub>)<sub>2</sub>) group is attached to the second

carbon atom. The (1S,2S) designation indicates the specific spatial arrangement of these two functional groups relative to each other.

## Physicochemical and Spectroscopic Data

A summary of the key physicochemical and identifying data for **(1S,2S)-2-(Dimethylamino)cyclohexan-1-OL** is presented in the table below. While some physical properties like melting and boiling points are not extensively documented in readily available literature, the provided data is based on available chemical supplier information and computational predictions.<sup>[1]</sup>

Property	Value
CAS Number	29783-01-5 <sup>[1]</sup>
Molecular Formula	C <sub>8</sub> H <sub>17</sub> NO <sup>[1]</sup>
Molecular Weight	143.23 g/mol <sup>[1]</sup>
Appearance	Typically a colorless liquid or solid <sup>[1]</sup>
Solubility	Soluble in polar solvents <sup>[1]</sup>
Synonyms	(+)-trans-2-Dimethylaminocyclohexanol, (1S-trans)-2-(Dimethylamino)cyclohexanol, (1S,2S)-(+)-2-(Dimethylamino)cyclohexanol <sup>[1]</sup>

### Spectroscopic Data:

Detailed experimental spectroscopic data such as <sup>1</sup>H and <sup>13</sup>C NMR for **(1S,2S)-2-(Dimethylamino)cyclohexan-1-OL** is not widely published. However, based on the known structure, the following characteristic signals would be expected:

- <sup>1</sup>H NMR: Resonances for the protons on the cyclohexane ring, a signal for the proton attached to the carbon bearing the hydroxyl group (CH-OH), a singlet for the two methyl groups of the dimethylamino moiety, and a signal for the proton on the carbon bearing the dimethylamino group (CH-NMe<sub>2</sub>).

- $^{13}\text{C}$  NMR: Signals corresponding to the eight carbon atoms in the molecule, including the two carbons attached to the hydroxyl and dimethylamino groups, the four other carbons of the cyclohexane ring, and the two carbons of the dimethylamino group.

## Synthesis and Experimental Protocols

The synthesis of **(1S,2S)-2-(Dimethylamino)cyclohexan-1-OL** can be achieved through various synthetic routes. A common and effective method involves the ring-opening of cyclohexene oxide with dimethylamine.

### Experimental Protocol: Synthesis from Cyclohexene Oxide

This protocol describes a general procedure for the synthesis of trans-2-(dimethylamino)cyclohexanol, from which the (1S,2S)-enantiomer can be obtained, often through resolution or by using chiral starting materials or catalysts.

Materials:

- Cyclohexene oxide
- Aqueous solution of dimethylamine (e.g., 40%)
- Water
- Diethyl ether
- Anhydrous magnesium sulfate or sodium sulfate
- Distillation apparatus
- Separatory funnel

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexene oxide and an excess of a concentrated aqueous solution of dimethylamine.

- **Reaction:** Stir the mixture at room temperature. The reaction is typically exothermic. To control the reaction rate, the flask may be cooled in an ice bath initially. After the initial exotherm subsides, the mixture can be stirred at room temperature or gently heated to ensure the completion of the reaction.
- **Work-up:** After the reaction is complete (as monitored by thin-layer chromatography), cool the mixture to room temperature. Transfer the mixture to a separatory funnel.
- **Extraction:** Extract the aqueous layer with diethyl ether multiple times to ensure all the product is recovered.
- **Washing:** Combine the organic extracts and wash them with water and then with brine to remove any remaining water-soluble impurities.
- **Drying:** Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
- **Solvent Removal:** Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.
- **Purification:** The resulting crude product can be purified by distillation under reduced pressure to yield trans-2-(dimethylamino)cyclohexanol.
- **Chiral Resolution** (if starting with racemic cyclohexene oxide): To obtain the pure (1S,2S)-enantiomer, the racemic trans-2-(dimethylamino)cyclohexanol can be resolved using a chiral resolving agent, such as a chiral carboxylic acid, to form diastereomeric salts that can be separated by crystallization.

## Applications in Asymmetric Synthesis

**(1S,2S)-2-(Dimethylamino)cyclohexan-1-OL** is a well-established chiral ligand for the enantioselective addition of organozinc reagents, particularly diethylzinc, to aldehydes. This reaction is a powerful tool for the synthesis of chiral secondary alcohols, which are important intermediates in the pharmaceutical industry.

## Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol outlines a general procedure for the asymmetric addition of diethylzinc to benzaldehyde using a chiral amino alcohol like **(1S,2S)-2-(Dimethylamino)cyclohexan-1-OL** as a catalyst.

### Materials:

- **(1S,2S)-2-(Dimethylamino)cyclohexan-1-OL**
- Diethylzinc (solution in hexanes or toluene)
- Benzaldehyde
- Anhydrous toluene
- Saturated aqueous ammonium chloride solution
- Diethyl ether
- Anhydrous magnesium sulfate
- Schlenk line or glovebox for handling air- and moisture-sensitive reagents

### Procedure:

- **Catalyst Preparation:** In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve a catalytic amount of **(1S,2S)-2-(Dimethylamino)cyclohexan-1-OL** in anhydrous toluene.
- **Reaction Initiation:** Cool the solution to 0 °C and slowly add the diethylzinc solution. Stir the mixture at this temperature for a short period to allow for the formation of the chiral catalyst-zinc complex.
- **Substrate Addition:** Slowly add a solution of benzaldehyde in anhydrous toluene to the reaction mixture at 0 °C.

- **Reaction:** Allow the reaction to proceed at 0 °C or room temperature, monitoring its progress by thin-layer chromatography.
- **Quenching:** Once the reaction is complete, carefully quench it by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
- **Work-up and Extraction:** Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with diethyl ether.
- **Washing and Drying:** Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- **Purification and Analysis:** Filter off the drying agent and remove the solvent under reduced pressure. The crude product, (S)-1-phenyl-1-propanol, can be purified by column chromatography. The enantiomeric excess of the product can be determined by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

## Signaling Pathways and Logical Relationships

In the context of its primary application in asymmetric catalysis, **(1S,2S)-2-**

**(Dimethylamino)cyclohexan-1-OL** is not directly involved in biological signaling pathways.

Instead, it plays a crucial role in a chemical reaction pathway, specifically the catalytic cycle of the enantioselective addition of diethylzinc to an aldehyde. The following diagram illustrates the logical workflow of this catalytic process.

Caption: Catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.

This workflow illustrates the initial formation of the active chiral catalyst from the amino alcohol and diethylzinc. This complex then coordinates with the aldehyde and another molecule of diethylzinc to form a diastereomeric transition state. The stereochemistry of the amino alcohol ligand directs the addition of the ethyl group to one face of the aldehyde, leading to the formation of the chiral product with high enantioselectivity. The active catalyst is then regenerated, allowing the cycle to continue.

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## References

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